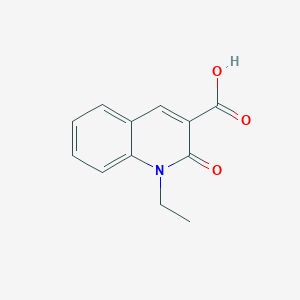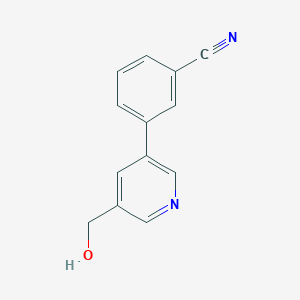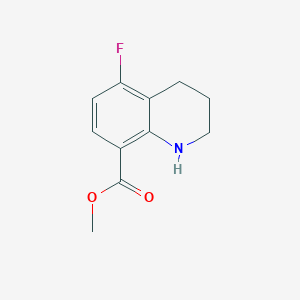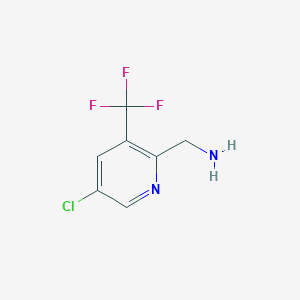
1-Methyl-2-(trifluoromethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C12H9F3 It is a derivative of naphthalene, where a methyl group and a trifluoromethyl group are substituted at the 1 and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(trifluoromethyl)naphthalene can be synthesized through various methods. One common approach involves the metalation of this compound using organometallic reagents such as lithium dialkylamide-type bases. This reaction is typically carried out in the presence of carbon dioxide to yield the corresponding naphthoic acids .
Industrial Production Methods: Industrial production of this compound often involves large-scale metalation reactions followed by purification processes to isolate the desired product. The reaction conditions are optimized to maximize yield and minimize side reactions, ensuring the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoic acids.
Reduction: Reduction reactions can modify the trifluoromethyl group, potentially leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted naphthalenes and naphthoic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-2-(trifluoromethyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is utilized in the production of specialty chemicals and advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism by which 1-methyl-2-(trifluoromethyl)naphthalene exerts its effects involves interactions with various molecular targets and pathways. The trifluoromethyl group significantly influences the compound’s reactivity and stability, affecting its interactions with enzymes, receptors, and other biomolecules. These interactions can lead to changes in cellular processes, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
1-Methyl-2-(trifluoromethyl)benzene: Similar structure but with a benzene ring instead of a naphthalene ring.
2-(Trifluoromethyl)naphthalene: Lacks the methyl group at the 1 position.
1-Methyl-3-(trifluoromethyl)naphthalene: The trifluoromethyl group is at the 3 position instead of the 2 position.
Uniqueness: 1-Methyl-2-(trifluoromethyl)naphthalene is unique due to the specific positioning of the methyl and trifluoromethyl groups, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic and steric characteristics.
Properties
Molecular Formula |
C12H9F3 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
1-methyl-2-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H9F3/c1-8-10-5-3-2-4-9(10)6-7-11(8)12(13,14)15/h2-7H,1H3 |
InChI Key |
ZUFWMUZZZUEPKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=CC=CC=C12)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]](/img/structure/B15068726.png)





